
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Overview
Description
Tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
®-4-Boc-(3-Hydroxymethyl)morpholine, also known as ®-4-Boc-3-hydroxymethylmorpholine or tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, is a compound used in the synthesis of morpholino nucleosides . The primary targets of this compound are nucleobases, which are key components of nucleic acids .
Mode of Action
The compound interacts with its targets through a condensation process under Lewis acid conditions . This interaction results in the formation of modified morpholino monomers .
Biochemical Pathways
The biochemical pathway involved in the action of ®-4-Boc-(3-Hydroxymethyl)morpholine starts with the synthesis of a common precursor, 6-hydroxymethyl-morpholine acetal . This precursor is synthesized via the oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence . The resulting morpholino monomers can then be used in the synthesis of oligonucleotides .
Result of Action
The result of the compound’s action is the production of modified morpholino monomers . These monomers can be used in the synthesis of oligonucleotides, which regulate gene expression by interacting selectively with the RNA target . This can block the transfer of genetic information and, in turn, the production of degenerate proteins .
Action Environment
The action of ®-4-Boc-(3-Hydroxymethyl)morpholine can be influenced by various environmental factors. For example, the Lewis acid conditions under which the compound interacts with nucleobases can affect the efficiency of the condensation process . Additionally, the stability of the compound may be influenced by factors such as temperature and pH.
Biological Activity
Tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is a morpholine derivative with significant potential in medicinal chemistry and biological research. This compound is characterized by its unique structural features, which contribute to its biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₉NO₄, and it has a molecular weight of 201.26 g/mol. The compound features a morpholine ring structure, which is known for its diverse reactivity and ability to interact with various biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. These interactions can lead to modulation of cellular pathways, influencing processes such as apoptosis, oxidative stress response, and metabolic regulation.
1. Antimicrobial Activity
Research indicates that morpholine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as lead compounds in developing new antimicrobial agents.
Microbial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
E. coli | 15 | |
S. aureus | 18 | |
P. aeruginosa | 12 |
2. Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study:
A study involving human breast cancer cells (MCF-7) reported that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis, such as cleaved PARP and caspase-3 activation .
3. Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress pathways and enhancement of neuronal survival under stress conditions.
Research Findings:
In a study assessing oxidative stress in neuronal cells exposed to toxic agents, this compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and preserving mitochondrial function .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Tert-butyl morpholine-4-carboxylate | C₉H₁₉NO₄ | Lacks hydroxymethyl group | Limited antibacterial activity |
Tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate | C₁₂H₂₃NO₄ | Additional dimethyl groups | Enhanced antimicrobial activity |
Tert-butyl 4-(aminomethyl)morpholine-4-carboxylate | C₁₁H₂₃N₃O₄ | Contains amino group | Potential anticancer activity |
Scientific Research Applications
Organic Synthesis
Tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it valuable for creating diverse derivatives .
Medicinal Chemistry
This compound is notably used as a precursor in the development of pharmaceuticals. It has been identified as a key intermediate in synthesizing BMS-599626, a selective inhibitor of human epidermal growth factor receptors (EGFR) 1 and 2, which is significant in cancer treatment .
Biochemical Studies
In biological research, this compound is utilized to study enzyme inhibitors and other biologically active compounds. Its interaction with specific molecular targets allows researchers to explore its potential therapeutic effects .
Industrial Applications
The compound is also applied in the production of specialty chemicals and materials. It exhibits properties suitable for use as a catalyst in the synthesis of polyurethane foams and as a surfactant or extractant .
Data Table: Applications Overview
Application Area | Specific Use | Key Insights |
---|---|---|
Organic Synthesis | Intermediate for complex organic molecules | Enables diverse chemical transformations |
Medicinal Chemistry | Precursor for BMS-599626 | Targeting EGFR for cancer treatment |
Biochemical Studies | Study of enzyme inhibitors | Potential therapeutic interactions |
Industrial Applications | Catalyst in polyurethane production | Useful as surfactants and extractants |
Case Study 1: Development of BMS-599626
BMS-599626 is a potent inhibitor of EGFR kinases developed using this compound as an intermediate. This compound's ability to selectively inhibit these kinases has led to promising results in clinical trials for treating various cancers .
Case Study 2: Enzyme Interaction Studies
Research has demonstrated that derivatives of this compound can interact with specific enzymes, providing insights into their mechanisms of action. These studies are crucial for understanding how such compounds can be utilized therapeutically .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate?
- Methodology : A common approach involves functionalizing morpholine derivatives via carbamate protection. For example, tert-butyl carbamate groups can be introduced using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine (Et₃N) in dichloromethane (DCM) at 0–20°C . For stereoselective synthesis of the (3R)-hydroxymethyl group, asymmetric reduction of ketone intermediates using catalysts like Corey-Bakshi-Shibata (CBS) or enzymatic methods may be employed .
- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-substitution. Purify intermediates using column chromatography with silica gel and hexane/ethyl acetate gradients.
Q. How can the stereochemical purity of this compound be validated?
- Methodology : Use chiral HPLC with a column such as Chiralpak IA/IB/IC and a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic mixtures or known standards. Confirm absolute configuration via X-ray crystallography using SHELX software for refinement .
- Data Interpretation : A single peak in chiral HPLC indicates enantiomeric purity. X-ray data should show unambiguous R-configuration at C3 .
Q. What are recommended protocols for characterizing this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆. Key signals include tert-butyl protons (δ ~1.4 ppm) and morpholine ring protons (δ ~3.5–4.0 ppm) .
- IR : Confirm hydroxyl (O-H stretch ~3200–3400 cm⁻¹) and carbonyl (C=O stretch ~1680–1720 cm⁻¹) groups .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 260.3 (calculated for C₁₁H₂₁NO₄) .
Q. How should stability studies be designed for this compound under varying conditions?
- Methodology :
- Hydrolysis : Incubate in buffered solutions (pH 2–10) at 25–40°C. Monitor degradation via HPLC.
- Oxidative Stability : Expose to H₂O₂ (3%) or radical initiators (e.g., AIBN) and analyze by TLC .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of the (3R)-hydroxymethyl moiety?
- Advanced Methods :
- Asymmetric Catalysis : Use chiral oxazaborolidine catalysts (CBS reduction) for ketone intermediates. Achieve >95% ee with optimized catalyst loading (10–20 mol%) .
- Biocatalysis : Lipases (e.g., Candida antarctica) can resolve racemic mixtures via kinetic resolution .
- Challenges : Competing side reactions (e.g., epimerization) require low-temperature conditions (−20°C) and inert atmospheres .
Q. How can computational modeling predict reactivity in downstream derivatization?
- Approach : Perform DFT calculations (B3LYP/6-31G*) to map nucleophilic sites. The hydroxymethyl group (C3) and morpholine nitrogen are primary targets for functionalization (e.g., acylation, alkylation) .
- Validation : Compare predicted reaction pathways with experimental outcomes (e.g., regioselectivity in SN2 reactions) .
Q. What mechanistic insights explain unexpected byproducts during coupling reactions?
- Case Study : During Suzuki-Miyaura coupling, palladium catalysts (e.g., Pd(PPh₃)₄) may induce tert-butyl deprotection. Mitigate this by using milder conditions (e.g., Pd(OAc)₂ with SPhos ligand) .
- Analysis : LC-MS/MS identifies deprotected morpholine intermediates (m/z 158.1). Optimize reaction time (<12 hours) and temperature (50°C) .
Q. How do structural modifications impact biological activity in prodrug applications?
- Research Context : This compound serves as a precursor for prodrugs targeting enzymes like phosphodiesterases. Modifying the hydroxymethyl group to phosphates or esters enhances cell permeability .
- Data : In vitro assays (e.g., IC₅₀ measurements) show a 10-fold increase in activity when the hydroxymethyl is replaced with a phosphate ester .
Q. What advanced techniques resolve contradictions in crystallographic data?
- Resolution : If X-ray data shows disorder in the morpholine ring, apply SHELXL restraints (e.g., DFIX, FLAT) to refine geometry. Use TWIN commands for twinned crystals .
- Validation : Cross-validate with ¹H-¹H NOESY NMR to confirm ring puckering and substituent orientation .
Q. How can degradation pathways be mapped under accelerated stability conditions?
Properties
IUPAC Name |
tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQSXVGBMCJQAG-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363823 | |
Record name | tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215917-99-0 | |
Record name | tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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